

Thermochemical Properties of 5-Hydroxy-2pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Acetyl-1-propanol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical properties of 5-hydroxy-2-pentanone (CAS 1071-73-4), a molecule of interest in various chemical and pharmaceutical contexts. Due to a scarcity of comprehensive experimental data in publicly accessible literature, this document combines the available experimental values with a discussion of established computational and experimental methodologies for determining the thermochemical characteristics of hydroxy ketones. This guide aims to be a valuable resource for professionals requiring thermochemical data for reaction modeling, process design, and drug development.

Introduction

5-Hydroxy-2-pentanone, also known as y-acetylpropanol, is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group.[1][2] This structure allows for interesting chemical reactivity, including intramolecular cyclization to form a cyclic hemiacetal, 2-methyl-tetrahydro-2-furanol. Understanding the thermochemical properties of 5-hydroxy-2-pentanone is crucial for predicting its behavior in chemical reactions, assessing its stability, and for the design of synthetic routes and manufacturing processes.

This document summarizes the currently available quantitative thermochemical data for 5-hydroxy-2-pentanone. It also outlines the standard experimental and computational protocols



that can be employed to determine a more complete thermochemical profile of this and similar molecules.

Physicochemical and Thermochemical Data

The available physicochemical and thermochemical data for 5-hydroxy-2-pentanone are summarized in the tables below. It is important to note that a complete experimental dataset for its core thermochemical properties (e.g., standard enthalpy of formation, Gibbs free energy of formation, and heat capacity) is not readily available in the literature.

Table 1: Physicochemical Properties of 5-Hydroxy-2-pentanone

Property	Value	Source
Molecular Formula	C5H10O2	[1][3][4]
Molecular Weight	102.13 g/mol	[3]
Density	1.007 g/mL at 25 °C	[5]
Boiling Point	144-145 °C at 100 mmHg	[5]
Refractive Index	n20/D 1.437	[5]
Flash Point	93 °C (closed cup)	
Solubility	Miscible with water, soluble in ethanol and ether	[5]

Table 2: Thermochemical Data for 5-Hydroxy-2-pentanone

Property	Value	Units	Method	Reference
Enthalpy of Reaction (ΔrH°) for 2-Furanol, tetrahydro-2- methyl- = 2- Pentanone, 5- hydroxy-	3	kJ/mol	Equilibrium Constant (Eqk)	[6]



Methodologies for Thermochemical Characterization

A comprehensive understanding of the thermochemical properties of 5-hydroxy-2-pentanone would require a combination of experimental and computational methods.

Experimental Protocols

3.1.1. Calorimetry

Calorimetry is the primary experimental technique for determining heats of reaction and heat capacities.

- Combustion Calorimetry: This method is used to determine the standard enthalpy of formation (ΔfH°). A precisely weighed sample of 5-hydroxy-2-pentanone would be completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured, and from this, the standard enthalpy of combustion is calculated. Using Hess's law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound can be determined.
- Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat capacity
 (Cp) of 5-hydroxy-2-pentanone as a function of temperature. A small, sealed sample is
 heated at a controlled rate, and the heat flow required to maintain this rate is compared to
 that of an empty reference pan. This allows for the determination of the heat capacity. DSC
 can also be used to measure the enthalpy of phase transitions, such as melting and boiling.

3.1.2. Mass Spectrometry

Tandem mass spectrometry can be used in the "kinetic method" to determine gas-phase acidities and basicities.[7] This technique involves the competitive dissociation of proton-bound dimers, and the ratio of the fragment ions can be related to the relative proton affinities of the two monomers.[7]

Computational Protocols

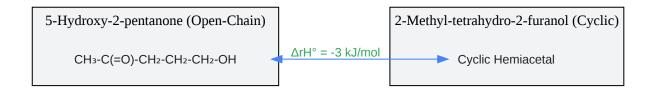


Computational chemistry provides a powerful tool for estimating thermochemical properties, especially when experimental data is scarce.[8][9]

- Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum chemical methods, such as G3 or CBS-APNO, can be used to calculate the gas-phase enthalpy of formation.[8][10][11] These methods involve calculating the electronic energy of the molecule and then applying corrections for zero-point vibrational energy and thermal effects to obtain the enthalpy. The reliability of these methods has been demonstrated for similar molecules. [10][11]
- Statistical Thermodynamics: Once the molecular properties (vibrational frequencies, rotational constants) are calculated using quantum chemical methods, statistical thermodynamics can be used to calculate other thermochemical properties like entropy (S°) and heat capacity (Cp).

Visualizations Ring-Chain Tautomerism

5-Hydroxy-2-pentanone exists in equilibrium with its cyclic hemiacetal form, 2-methyl-tetrahydro-2-furanol.[6] This tautomerization is a key aspect of its chemistry.



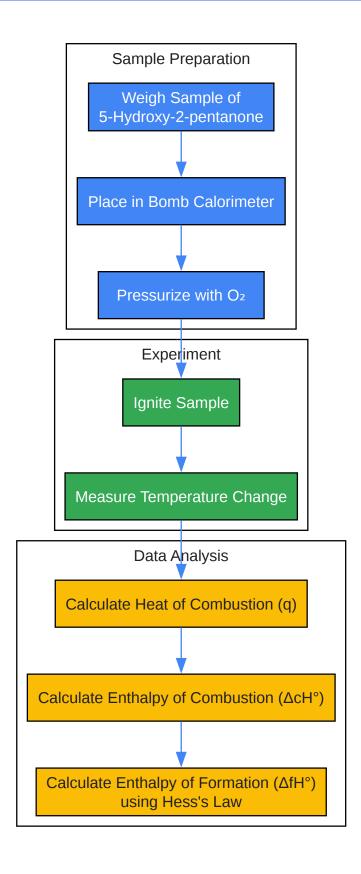
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Caption: Ring-chain tautomerism of 5-hydroxy-2-pentanone.

Generalized Experimental Workflow for Enthalpy of Formation

The following diagram illustrates a generalized workflow for the experimental determination of the standard enthalpy of formation using combustion calorimetry.





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Caption: Workflow for determining enthalpy of formation.



Conclusion

While a complete set of experimentally determined thermochemical data for 5-hydroxy-2-pentanone is not currently available in the public domain, this guide provides the known values and outlines the standard methodologies for a more comprehensive characterization. The provided physicochemical data and the enthalpy of its ring-chain tautomerism serve as a starting point for researchers. For more detailed thermochemical information, a combination of the described experimental and computational methods is recommended. The workflows and diagrams presented here offer a roadmap for such investigations, which will be critical for the effective application of 5-hydroxy-2-pentanone in research and industry.

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- To cite this document: BenchChem. [Thermochemical Properties of 5-Hydroxy-2-pentanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125399#thermochemical-properties-of-5-hydroxy-2-pentanone]



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